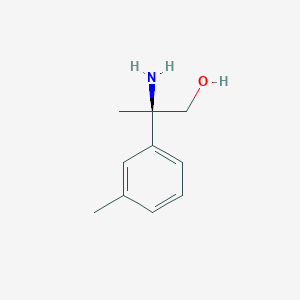
(R)-2-Amino-2-(m-tolyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(m-tolyl)propan-1-ol is a chiral secondary alcohol with a tolyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing ®-2-Amino-2-(m-tolyl)propan-1-ol involves the asymmetric addition of arylboronic acids to aliphatic aldehydes using a ruthenium-monophosphine catalyst . This method provides high yields and enantioselectivities, making it an efficient route for producing chiral alcohols.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(m-tolyl)propan-1-ol typically involves catalytic processes that ensure high efficiency and selectivity. The use of transition metal catalysts, such as ruthenium, is common in these processes to achieve the desired enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(m-tolyl)propan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: ABNO and 2,6-lutidine in acetonitrile solution.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(m-tolyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(m-tolyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(m-tolyl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylpropan-1-ol: A similar compound with a phenyl group instead of a tolyl group.
2-Amino-2-(p-tolyl)propan-1-ol: A compound with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
®-2-Amino-2-(m-tolyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the meta-tolyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
FEQAYRHYAHDIEX-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@](C)(CO)N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


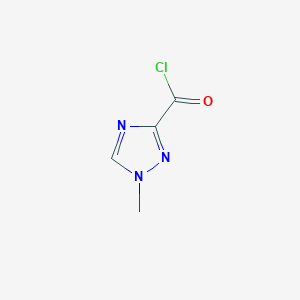

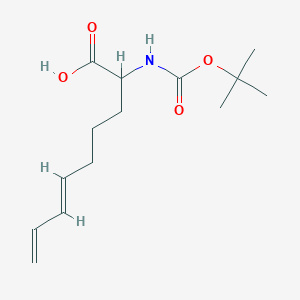
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

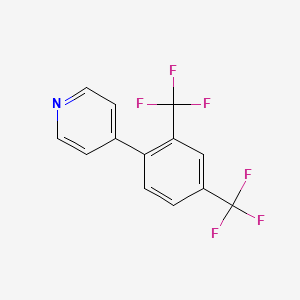
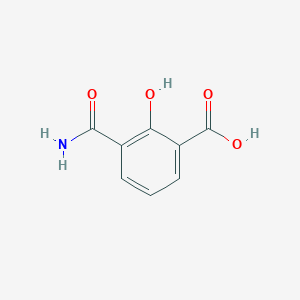

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
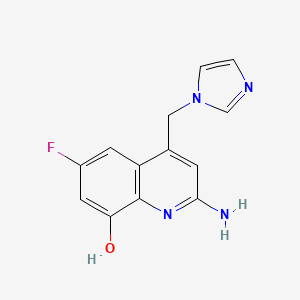

![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)

